3-Chloro-5,6-dihydropyridin-2(1H)-one
Overview
Description
3-Chloro-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H6ClNO and its molecular weight is 131.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
3-Chloro-5,6-dihydropyridin-2(1H)-one, as part of the dihydropyridine group, has been the subject of various synthesis and characterization studies. For instance, Lasne et al. (1985) detailed the synthesis of 5,6-dihydropyridine through flash vacuum thermolysis or dehydrochlorination, characterizing it using NMR and IR spectra (Lasne, Ripoll, Guillemin, & Denis, 1985). Similarly, Ershov et al. (2014) explored the regiospecific reduction of the C=N bond in 5,6-dialkyl-2-chloropyridine-3,4-dicarbonitriles, a compound related to dihydropyridines, revealing its biological activity potential, such as antihypertensive and antiarrhythmic properties (Ershov, Belikov, Maksimova, Fedoseev, Legotin, & Nasakin, 2014).
Molecular and Crystal Structures
The study of molecular and crystal structures of dihydropyridine derivatives, including those similar to this compound, is another significant area of research. For example, Doreswamy et al. (2004) analyzed the crystal structure of a related compound, demonstrating its unique layered arrangement and hydrogen bond properties (Doreswamy, Mahendra, Shah, Anandalwar, & Prasad, 2004).
Biological Activities
Dihydropyridine derivatives have shown various forms of biological activity. Zhu and Shi (2011) synthesized derivatives that exhibited moderate insecticidal and fungicidal activities, underscoring the potential for agricultural applications (Zhu & Shi, 2011). Additionally, the research by Mohamed et al. (2012) on dihydropyridine derivatives highlighted the presence of intramolecular hydrogen bonding, which can influence biological activity (Mohamed, Akkurt, Horton, Abdelhamid, & Remaily, 2012).
Chemical Reactivity and Synthesis
The reactivity of dihydropyridine compounds has been extensively studied. Murthy et al. (2017) investigated the synthesis and reactivity of a heterocycle-based molecule related to dihydropyridines,providing insights into its potential in non-linear optics and as a candidate for anti-cancerous drugs (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).
Environment-Friendly Synthesis Methods
The development of more sustainable synthesis methods for dihydropyridine derivatives is a key research area. Ruiz et al. (2012) presented an ultrasound-mediated reaction for synthesizing 6-chloro-5-formyl-1,4-dihydropyridine derivatives, offering an environment-friendly approach with advantages like shorter reaction times and higher yields (Ruiz, Rodríguez, Coro, Niebla, Rodriguez, Martínez‐Álvarez, Novoa de Armas, Suárez, & Martín, 2012).
Photocycloaddition and Chemical Transformations
Albrecht, Basler, and Bach (2008) explored the intramolecular [2+2]-photocycloaddition of dihydropyridine derivatives, contributing to the understanding of their chemical transformations and potential applications in synthesizing complex structures (Albrecht, Basler, & Bach, 2008). Additionally, Nedolya et al. (2018) discovered unexpected transitions of 5,6-dihydropyridine under acid catalysis, highlighting the versatility of these compounds in chemical synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Intramolecular Hydrogen Bonds
Investigating intramolecular hydrogen bonds in dihydropyridine derivatives has been a focus to understand their properties. Petrova et al. (2018) synthesized 1,4-dihydropyridine derivatives and characterized them using NMR and quantum-chemical calculations, establishing the presence of intramolecular hydrogen bonds (Petrova, Muhamadejev, Vigante, Duburs, & Liepinsh, 2018).
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPVYOIYISUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623730 | |
Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207976-92-9 | |
Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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